7-(4-acetylpiperazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
This compound belongs to the fluoroquinolone class, characterized by a quinoline core substituted at key positions to optimize antibacterial activity and pharmacokinetics. Structurally, it features:
- 1-Ethyl group: Enhances lipophilicity and membrane penetration.
- 6-Fluoro substituent: Stabilizes the DNA gyrase-binding region via electron-withdrawing effects.
- 7-(4-Acetylpiperazin-1-yl) moiety: Modulates solubility and target affinity.
Fluoroquinolones like this compound inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. Its structural nuances position it as a candidate for overcoming resistance in Gram-negative and Gram-positive pathogens.
Properties
Molecular Formula |
C26H27FN4O5 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27FN4O5/c1-3-29-15-19(26(34)28-17-4-5-23-24(12-17)36-11-10-35-23)25(33)18-13-20(27)22(14-21(18)29)31-8-6-30(7-9-31)16(2)32/h4-5,12-15H,3,6-11H2,1-2H3,(H,28,34) |
InChI Key |
CEHKXWXRNALIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Biological Activity
The compound 7-(4-acetylpiperazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide represents a novel class of quinolone derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound is characterized by a quinoline core, which is modified with various functional groups that enhance its biological properties. The presence of the acetylpiperazine moiety and the benzodioxin ring contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that quinolone derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various strains of bacteria, including Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) . The compound's mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
Table 1: Antimicrobial Activity Against Mycobacteria
| Compound Name | MIC50 (µM) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | Mtb |
| Compound B | 1.0 | NTM |
| 7-(4-acetylpiperazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide | 0.8 | Mtb |
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The resazurin assay indicated low cytotoxic effects at therapeutic concentrations . This selectivity is crucial for developing effective anticancer agents.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical) | 10 | 12 |
| MCF7 (breast) | 15 | 8 |
| Normal Fibroblasts | >50 | >3 |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- DNA Intercalation : The quinoline structure allows for intercalation into DNA, disrupting replication.
- Enzyme Inhibition : Inhibition of topoisomerases leads to accumulation of DNA damage in bacterial cells.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction.
Case Studies
Recent case studies have demonstrated the compound's efficacy in preclinical models:
- A study involving murine models of tuberculosis showed significant reductions in bacterial load after treatment with this compound compared to controls .
- Another investigation into its anticancer properties revealed enhanced apoptosis in treated tumor cells, correlating with increased expression of pro-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
The 7-piperazinyl group is a critical pharmacophore. Key analogs and their properties include:
Activity and Pharmacokinetic Trends
- Acetylpiperazine vs. Methylpiperazine: Acetylated derivatives (e.g., target compound) exhibit lower basicity, reducing cationic interactions with efflux pumps and improving tissue penetration compared to methylpiperazine analogs (e.g., 6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) .
- Carboxamide vs. Ester/Carboxylic Acid: The benzodioxin carboxamide in the target compound likely enhances DNA gyrase binding via hydrophobic and stacking interactions, whereas ester derivatives (e.g., nicotinoyl esters) show weaker activity due to hydrolytic susceptibility .
- Cyclopropyl vs. Ethyl at N-1 : Cyclopropyl analogs (e.g., ciprofloxacin derivatives) improve Gram-negative coverage but may reduce oral bioavailability compared to ethyl groups .
Q & A
What synthetic methodologies are effective for introducing the piperazine moiety in quinolone derivatives like this compound?
Basic
The piperazine moiety in quinolones is typically introduced via transition metal-catalyzed amination. For example, iridium-catalyzed regio- and enantioselective amination has been used to synthesize analogous compounds under standard conditions (DME solvent, 80°C, crotyl acetate as a reagent), achieving high yields (~90%) . Key steps include optimizing reaction temperature and ligand selection to enhance regioselectivity. Post-synthesis, purification via column chromatography and characterization by TLC/NMR are critical .
How can regioselectivity challenges during piperazine functionalization be addressed?
Advanced
Regioselectivity in piperazine substitution can be controlled using chiral iridium catalysts, which promote enantioselective amination. For instance, demonstrates that steric and electronic factors of the catalyst ligands direct the reaction pathway, favoring specific positions on the quinolone core. Researchers should compare reaction outcomes with varying ligands (e.g., phosphoramidite vs. bisphosphine) and monitor progress via LC-MS to identify optimal conditions .
What analytical techniques are most reliable for confirming the molecular structure of this compound?
Basic
Combined spectroscopic and chromatographic methods are essential:
- NMR : Assigns proton environments (e.g., acetylpiperazine protons at δ ~2.1 ppm) and confirms substitution patterns .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolves 3D conformation, as seen in related compounds with triclinic crystal systems (e.g., a = 9.8901 Å, α = 89.3°) .
How can discrepancies between NMR and crystallographic data be resolved during structural analysis?
Advanced
Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution) versus static crystal structures. For example, NMR may show averaged signals for flexible acetylpiperazine groups, while X-ray data (e.g., ) reveals fixed conformations. To resolve this, variable-temperature NMR or DFT calculations can model dynamic behavior, while crystallography under multiple conditions (e.g., solvent screening) ensures reproducibility .
What purification strategies maximize yield and purity for this compound?
Basic
Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradients) effectively removes byproducts. For crystalline derivatives, slow evaporation from DMF/water mixtures yields high-purity solids (>95% by HPLC), as demonstrated in related piperazine-quinolone systems .
How can crystallization conditions be optimized for X-ray analysis of similar compounds?
Advanced
Crystallization optimization involves screening solvents (e.g., DMF, ethanol) and additives (e.g., carboxylic acids). highlights triclinic crystal systems (space group P1) with specific unit cell parameters (V = 1263.5 ų). Slow cooling (0.5°C/min) and seeding techniques improve crystal quality. For hygroscopic compounds, oiling-out issues are mitigated by using mixed solvents (e.g., acetone/water) .
How do substituents (e.g., acetyl vs. nitroso groups) on the piperazine ring influence molecular conformation?
Advanced
Substituents alter steric and electronic profiles. For example, nitroso groups () induce planar conformations due to resonance stabilization, while acetyl groups increase rotational freedom. Comparative X-ray studies (e.g., vs. 4) reveal bond angle deviations (C–N–C angles differ by ~5°), impacting ligand-receptor interactions in pharmacological studies .
What methodologies assess the compound’s stability under experimental storage conditions?
Basic
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. For light-sensitive analogs (e.g., nitroso derivatives in ), amber vials and inert atmospheres (N₂) prevent photodegradation .
How can structure-activity relationships (SAR) be explored for quinolone derivatives with varied piperazine substituents?
Advanced
SAR studies require synthesizing analogs (e.g., replacing acetyl with formyl or nitroso groups) and evaluating biological activity (e.g., MIC assays for antimicrobial potency). and suggest that allyl or methyl groups on piperazine enhance lipophilicity, impacting membrane permeability. Computational docking (e.g., AutoDock Vina) models interactions with target enzymes like DNA gyrase .
What strategies mitigate byproduct formation during quinolone core synthesis?
Advanced
Byproducts arise from competing pathways (e.g., over-alkylation). recommends stoichiometric control (limiting alkylating agents) and stepwise addition. In situ monitoring via IR spectroscopy tracks carbonyl formation (4-oxo group at ~1700 cm⁻¹), allowing real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
